molecular formula C8H7N3O B3046728 3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE CAS No. 128102-81-8

3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE

Cat. No.: B3046728
CAS No.: 128102-81-8
M. Wt: 161.16 g/mol
InChI Key: FVRABGBDJDZTMC-UHFFFAOYSA-N
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Description

3-Methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one (CAS 128102-81-8) is a heterocyclic organic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . This compound is part of the pyrido[2,3-b]pyrazine scaffold, a structure recognized in scientific research for its potential as a versatile building block in medicinal chemistry and materials science . While specific biological data for this exact methylated derivative is limited, the broader chemical class of pyrido[2,3-b]pyrazine derivatives has been identified as a privileged structure in drug discovery . Related analogs have been investigated for a range of biological activities, serving as key scaffolds in the development of inhibitors for various therapeutic targets . Furthermore, research indicates that compounds based on the pyrido[2,3-b]pyrazinone core have been explored for their potential in technological applications due to their notable nonlinear optical (NLO) properties . This product is intended for research purposes as a chemical intermediate or reference standard. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyrido[2,3-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-8(12)11-6-3-2-4-9-7(6)10-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRABGBDJDZTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296750
Record name 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one
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Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128102-81-8
Record name 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one
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Record name 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one
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Record name 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one
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Synthesis and Characterization

While a specific, detailed synthesis for 3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE is not extensively documented, its synthesis can be logically inferred from general methods for preparing pyrido[2,3-b]pyrazin-2-ones. A plausible and common synthetic route would involve the condensation of 2,3-diaminopyridine (B105623) with a pyruvic acid derivative, such as ethyl pyruvate. This reaction would likely proceed through an initial formation of a dihydropyrido[2,3-b]pyrazine intermediate, which upon tautomerization and cyclization would yield the desired lactam structure.

General synthetic strategies for related pyrido[2,3-b]pyrazine (B189457) derivatives often employ a one-pot, multicomponent approach, which is efficient and allows for the introduction of various substituents. nih.gov For instance, the reaction of a 1,3-dicarbonyl compound, an aldehyde, and 2-aminopyrazine (B29847) can yield complex pyrido[2,3-b]pyrazine structures. nih.gov

Chemical and Physical Properties

The chemical and physical properties of 3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE are expected to be influenced by its fused aromatic system, the methyl substituent, and the lactam functionality. The lactam group, in particular, is likely to increase the compound's polarity and melting point compared to the parent pyrido[2,3-b]pyrazine (B189457). The presence of the N-H proton allows for tautomerism, where the proton can potentially migrate to the carbonyl oxygen, forming the aromatic lactim tautomer, 3-methyl-2-hydroxypyrido[2,3-b]pyrazine. However, in the solid state and in most solvents, the lactam form is generally predominant for similar heterocyclic systems.

Table 1: Predicted and Experimental Properties of this compound and a Related Compound

PropertyThis compound (Predicted)Pyrido[2,3-b]pyrazine (Experimental) chemsynthesis.com
Molecular Formula C8H7N3OC7H5N3
Molecular Weight 161.16 g/mol 131.14 g/mol
Melting Point Not available139-143 °C
Boiling Point Not availableNot available
Solubility Expected to be sparingly soluble in water, more soluble in polar organic solvents.Not available
pKa Not availableNot available

Spectroscopic Data

The structural elucidation of 3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, a singlet for the methyl group, and a broad singlet for the N-H proton of the lactam. The chemical shifts of the aromatic protons would be influenced by the fused pyrazinone ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the eight carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl carbon of the lactam group (typically in the range of 160-170 ppm). The methyl carbon would appear at a higher field.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the lactam (around 1650-1700 cm⁻¹) and a band for the N-H stretching vibration (around 3200-3400 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 161.06). Fragmentation patterns would likely involve the loss of CO and subsequent ring rearrangements.

Table 2: for a Related Pyrido[2,3-b]pyrazine (B189457) Derivative

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine mdpi.com7.32–7.44 (m, 6H), 7.64–7.69 (m, 4H), 8.28 (d, 1H), 8.70 (d, 1H)116.1, 128.3, 128.4, 129.7, 129.8, 130.3, 135.6, 136.6, 137.6, 149.1, 153.6, 155.0, 157.1534, 562, 613, 624, 637, 699, 980, 1023, 1336, 1416, 1519, 1570, 3068

Reactivity and Derivatization

The reactivity of 3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE is dictated by the interplay of its constituent rings and the lactam functionality.

N-Alkylation and N-Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce various substituents. This is a common strategy to modify the compound's properties.

Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally susceptible to electrophilic attack, although the fused pyrazinone ring may have a deactivating effect. The positions for substitution would be directed by the nitrogen atoms in the ring system.

Nucleophilic Aromatic Substitution: Halogenated derivatives of the pyrido[2,3-b]pyrazine (B189457) scaffold can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Modification of the Lactam: The carbonyl group of the lactam can potentially react with reducing agents or Grignard reagents, although such reactions might be challenging. A more common transformation is the conversion of the lactam to a thio-lactam using reagents like Lawesson's reagent.

Biological Activity and Mechanistic Studies of Pyrido 2,3 B Pyrazin 2 One Analogs Pre Clinical in Vitro Focus

Enzyme Inhibition Studies

Analogs of the 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one core structure have been investigated as inhibitors of several key enzyme families, including reductases, kinases, and phosphodiesterases. These studies provide insight into the structure-activity relationships that govern their potency and selectivity.

Aldose Reductase (ALR2) Inhibition and Selectivity

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, and its overactivity is linked to diabetic complications. Consequently, the development of potent and selective ALR2 inhibitors is a significant therapeutic goal. Several series of pyrido[2,3-b]pyrazin-one derivatives have been designed and evaluated for this purpose.

A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives featuring a substituted C2 aromatic group and a N4 acetic acid group were found to be potent and selective ALR2 inhibitors, with many exhibiting submicromolar IC50 values. nih.gov Notably, compound 9c was identified as the most active in this series, with an IC50 value of 0.009 µM. nih.gov Further modifications, such as the inclusion of a phenolic hydroxyl-substituted C2-styryl side chain, not only maintained potent ALR2 inhibition but also conferred significant antioxidant properties. nih.govglobethesis.com

In another study, novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were synthesized. Most of these compounds showed potent and selective inhibition against ALR2. nih.gov The most active compound, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid (4k) , displayed an IC50 value of 0.023 µM. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of phenolic hydroxyl groups on the C2 phenoxyl ring and a halogen substituent at the C7 position of the core structure enhanced ALR2 inhibitory activity. nih.gov These compounds demonstrated good selectivity for ALR2 over the related aldehyde reductase (ALR1) isozyme. globethesis.com

Table 1: In Vitro Aldose Reductase (ALR2) Inhibitory Activity of Pyrido[2,3-b]pyrazin-2-one Analogs
CompoundCore StructureALR2 IC50 (µM)Reference
9cPyrido[2,3-b]pyrazin-3(4H)-one0.009 nih.gov
4k2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one0.023 nih.gov

Phosphoinositide 3-Kinase (PI3K) Isozyme Selective Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. A series of pyridopyrimidinones, structural analogs of the pyridopyrazinone core, were designed to selectively inhibit a specific mutant form of PI3Kα (H1047R), which is prevalent in many cancers. nih.gov Through structure-based design, compound 8 , which incorporates a C3-methyl group, was found to significantly increase potency and provide high selectivity against cells expressing wild-type PI3Kα. nih.gov This work highlights the potential for this class of compounds to achieve isozyme- and mutant-selective kinase inhibition.

Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

Corticotropin-releasing factor (CRF) and its receptor, CRF1, are key regulators of the stress response. Antagonists of the CRF1 receptor are being investigated for anxiety and depression-related disorders. A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones were discovered to be highly potent antagonists of the CRF1 receptor. nih.govbohrium.comresearchgate.net One of the exemplary compounds from this series, compound 2 , demonstrated a very high affinity for the receptor with an IC50 value of 0.70 nM. nih.govbohrium.comresearchgate.net

Table 2: In Vitro CRF1 Receptor Antagonist Activity
CompoundCore StructureCRF1 IC50 (nM)Reference
23,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one0.70 nih.govbohrium.comresearchgate.net

Phosphodiesterase 2A (PDE2A) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. PDE2A, in particular, is a target for cognitive disorders. A novel series of pyrido[4,3-e] nih.govbohrium.comnih.govtriazolo[4,3-a]pyrazines, which are tricyclic analogs, were reported as potent PDE2 inhibitors. nih.gov Further development led to a triazolopyridopyrazine-based derivative, compound 11 , which was identified as a potent and highly selective PDE2A inhibitor with an IC50 of 1.99 nM. nih.gov This compound exhibited excellent specificity for PDE2A, and in vitro autoradiography studies confirmed its high-affinity binding in PDE2A-rich brain regions. nih.gov

Other Kinase Inhibitory Activities (e.g., CDK1)

The pyridopyrazine and related pyridopyrimidine scaffolds have proven to be effective ATP-competitive kinase inhibitors. A program evaluating pyrido[2,3-d]pyrimidin-7-ones for inhibition of cyclin-dependent kinases (CDKs) identified compounds with potent activity against Cdk4, with the most active analogs having an IC50 value of 0.004 µM. nih.gov X-ray crystallography confirmed that these compounds bind to the ATP-binding site of the related Cdk2. nih.gov Other related heterocyclic systems, such as imadazopyrazines, have been developed as CDK9 inhibitors, with compound 1d showing an IC50 of 0.18 µM. mdpi.com Additionally, a successful "off-to-on target" strategy led to the development of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of mitogen-activated protein kinase kinase 4 (MKK4) from a nonselective starting compound. nih.gov

Table 3: In Vitro Kinase Inhibitory Activity of Pyrido[2,3-b]pyrazin-2-one Analogs
Compound ClassTarget KinasePotency (IC50)Reference
Pyrido[2,3-d]pyrimidin-7-oneCdk40.004 µM nih.gov
Imadazopyrazine (1d)CDK90.18 µM mdpi.com

In Vitro Cytotoxic and Antiproliferative Activities on Cancer Cell Lines

The inhibitory effects of pyridopyrazinone analogs on key cellular enzymes, particularly kinases involved in cell cycle progression, translate into cytotoxic and antiproliferative activity against various cancer cell lines.

A series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov Compounds 4 and 11 showed significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 0.57 μM and 1.31 μM, respectively. These compounds also demonstrated potent activity against the HepG2 liver cancer cell line, with IC50 values of 1.13 μM and 0.99 μM. nih.gov Further investigation revealed that the cytotoxic effect of these compounds was linked to their ability to inhibit PIM-1 kinase, a protein involved in cell survival and proliferation, and to induce apoptosis. nih.gov For instance, compound 4 exhibited potent PIM-1 kinase inhibition with an IC50 of 11.4 nM. nih.gov

The antiproliferative effects of imadazopyrazine CDK9 inhibitors were evaluated against HCT116 (colon), K652 (leukemia), and MCF7 (breast) cancer cell lines. mdpi.com The cytotoxic effects showed a correlation with the compounds' CDK9 inhibitory activity, with IC50 values in the low micromolar range, suggesting that CDK9 inhibition is a key mechanism for their anticancer effect. mdpi.com

Table 4: In Vitro Cytotoxicity of Pyrido[2,3-b]pyrazin-2-one Analogs Against Cancer Cell Lines
CompoundCore StructureCancer Cell LineCytotoxicity (IC50 in µM)Reference
4Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57 nih.gov
4Pyrido[2,3-d]pyrimidineHepG2 (Liver)1.13 nih.gov
11Pyrido[2,3-d]pyrimidineMCF-7 (Breast)1.31 nih.gov
11Pyrido[2,3-d]pyrimidineHepG2 (Liver)0.99 nih.gov

Investigation of Apoptotic Mechanisms and Cell Cycle Modulation (in vitro)

Pyrido[2,3-b]pyrazin-2-one analogs, particularly those within the broader class of pyridopyrimidines, have demonstrated significant potential in oncology by inducing apoptosis and modulating the cell cycle in cancer cells.

One study on novel pyrido[2,3-d]pyrimidine derivatives found that certain compounds exhibited potent cytotoxicity against various cancer cell lines. For instance, compound 4 showed remarkable activity against the MCF-7 breast cancer cell line with an IC50 value of 0.57 μM. unimi.itmdpi.com This compound was found to significantly trigger apoptosis in MCF-7 cells, increasing the total apoptotic cell population to 36.14% compared to just 0.62% in untreated control cells. unimi.itmdpi.com Mechanistically, this was associated with an arrest of the cell cycle in the G1 phase. unimi.itmdpi.com Further investigation into the apoptotic pathway revealed that the compound's activity is linked to the inhibition of PIM-1 kinase. unimi.itmdpi.com

Another series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anti-cancer properties. Compound 8a from this series displayed potent cytotoxic activity against the PC-3 prostate cancer cell line, with an IC50 of 7.98 µM. nih.gov Cell cycle analysis of PC-3 cells treated with compound 8a revealed a significant increase in the cell population in the pre-G1 phase, which is indicative of apoptosis. nih.gov The percentage of cells in the pre-G1 phase rose from 1.78% in control cells to 41.06% in treated cells. nih.gov This suggests that the compound effectively induces programmed cell death. Furthermore, this compound was found to induce a 5.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Similarly, a study on pyrido[2,3-d] unimi.itnih.govnih.govtriazolo[4,3-a]pyrimidines identified compound 15f as a potent antitumor agent against both PC-3 and A549 lung cancer cell lines, with IC50 values of 0.356 µM and 0.407 µM, respectively. preprints.orgresearchgate.net Detailed biological studies on the more sensitive PC-3 cell line indicated that compound 15f induced cell cycle arrest and promoted apoptosis through a caspase-3 dependent pathway. preprints.orgresearchgate.net

Cytotoxic Activity and Cell Cycle Effects of Pyrido[2,3-b]pyrazin-2-one Analogs
CompoundCancer Cell LineIC50 (µM)Effect on Cell CycleKey Mechanistic Finding
Compound 4 (Pyrido[2,3-d]pyrimidine derivative)MCF-7 (Breast)0.57G1 phase arrestPIM-1 kinase inhibition
Compound 8a (Pyrido[2,3-d]pyrimidin-4(3H)-one derivative)PC-3 (Prostate)7.98Pre-G1 arrest5.3-fold increase in caspase-3
Compound 15f (Pyrido[2,3-d] unimi.itnih.govnih.govtriazolo[4,3-a]pyrimidine derivative)PC-3 (Prostate)0.356G1 phase arrestCaspase-3 dependent apoptosis
Compound 15f (Pyrido[2,3-d] unimi.itnih.govnih.govtriazolo[4,3-a]pyrimidine derivative)A549 (Lung)0.407Not specifiedCaspase-3 dependent apoptosis

Anti-inflammatory Activities and Pro-inflammatory Cytokine Modulation (e.g., TNF-α, IL-6)

The anti-inflammatory potential of pyridazine (B1198779) and pyridazinone derivatives, which are structurally related to pyrido[2,3-b]pyrazin-2-ones, has been a subject of investigation. These compounds have shown promise in modulating key inflammatory pathways. Specifically, they have been noted for their ability to regulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). ugr.es

The mechanism of action for these anti-inflammatory effects often involves the inhibition of pathways that lead to the production of these cytokines. For instance, some pyridazinone-based compounds have been shown to interfere with signaling cascades that are crucial for the expression of TNF-α and IL-6 genes. ugr.es By limiting the production of these key mediators, these compounds can effectively dampen the inflammatory response. ugr.es

While specific studies focusing solely on this compound are limited in this context, the broader class of pyridazine and pyridazinone derivatives has demonstrated significant effectiveness in reducing the release of TNF-α and disrupting IL-6 signaling in preclinical models. ugr.es This suggests that the pyrido[2,3-b]pyrazin-2-one scaffold may also possess anti-inflammatory properties worthy of further investigation.

Antioxidant Properties and Reactive Oxygen Species Scavenging Capacity

Several studies have highlighted the antioxidant potential of pyrido[2,3-b]pyrazin-2-one analogs. A series of novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were synthesized and evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov Many of the derivatives containing phenolic hydroxyl groups exhibited good DPPH radical scavenging activity, with inhibition ranging from 21.5% to 80.6% at a concentration of 50 µM. researchgate.netnih.gov

Another study focused on a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives and also reported significant antioxidant capabilities. nuph.edu.uanih.gov In particular, compounds bearing a phenolic hydroxyl substituted C2-styryl side chain demonstrated excellent antioxidant activity, with one of the most potent compounds, 11i , showing an antioxidant ability comparable to the well-known antioxidant, Trolox. nih.gov

Furthermore, a study on newly synthesized pyrido[2,3-b]pyrazine (B189457) derivatives reported their utilization for in vitro antioxidant activity, confirming the potential of this heterocyclic core in developing antioxidant agents. nih.govnih.govnih.gov

DPPH Radical Scavenging Activity of Pyrido[2,3-b]pyrazin-2-one Analogs
Compound SeriesConcentration (µM)DPPH Scavenging Activity (%)Reference Compound
2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives with phenolic hydroxyl groups5021.5 - 80.6Trolox
Pyrido[2,3-b]pyrazin-3(4H)-one derivative 11iNot specifiedComparable to TroloxTrolox

Antiviral Activities (in vitro, e.g., Dengue and Yellow Fever Virus)

The in vitro antiviral activity of pyrido[2,3-b]pyrazin-2-one analogs against Dengue and Yellow Fever viruses has not been extensively reported in the available scientific literature. However, research into the broader class of pyridopyrazine derivatives has shown potential against other viral families.

A recent study detailed the synthesis and investigation of a novel series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core targeting human cytomegalovirus (HCMV) DNA polymerase. Several of these compounds demonstrated potent antiviral activity against HCMV. Notably, compounds 23 , 27 , and 28 from this series also exhibited broad-spectrum antiherpetic activity, showing efficacy against other members of the Herpesviridae family, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Epstein-Barr virus (EBV).

While these findings are promising for the pyrido[2,3-b]pyrazine scaffold as a source of antiviral agents, there is a clear lack of specific data regarding their efficacy against flaviviruses such as Dengue and Yellow Fever. Further research is warranted to explore the potential of these compounds against these significant global health threats.

Electrochemical DNA Sensing Applications and DNA Interaction Studies

Novel pyrido[2,3-b]pyrazine derivatives have been synthesized and utilized for the first time in the electrochemical sensing of DNA. nih.govnih.govnih.gov This application leverages the interaction between the synthesized compounds and DNA, which can be detected and measured through electrochemical methods like cyclic voltammetry (CV). nih.gov

DNA electrochemical biosensors offer several advantages, including high sensitivity, specificity, and the ability to detect small quantities of DNA without the need for labeling. nih.gov The pyrido[2,3-b]pyrazine-based compounds are coated on a conductive material, and when DNA in a sample binds to the surface of the sensor, it causes a measurable change in the electrical properties. nih.gov

The use of these heterocyclic compounds in DNA sensing is a fundamental biological tool that can enhance the therapeutic applications of organic compounds. nih.gov The ability to detect DNA concentrations with high sensitivity makes these pyrido[2,3-b]pyrazine derivatives promising candidates for applications in medical diagnosis, food safety, and forensic science. nih.gov

General Mechanisms of Action of Pyrido[2,3-b]pyrazin-2-one Derivatives at a Molecular Level

The molecular mechanisms of action for pyrido[2,3-b]pyrazin-2-one derivatives are diverse, reflecting the versatility of this chemical scaffold. A significant body of research points towards their role as kinase inhibitors.

Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer. Pyrido[2,3-d]pyrimidine derivatives, which are closely related to the title compound, have been shown to inhibit a variety of kinases, including:

Tyrosine Kinases : These are key targets in cancer therapy. Certain pyrido[2,3-d]pyrimidines act as ATP-competitive inhibitors of protein tyrosine kinases.

Spleen Tyrosine Kinase (Syk) : Pyrido[3,4-b]pyrazine derivatives have been identified as inhibitors of Syk, a non-receptor tyrosine kinase involved in inflammatory and immune responses. Inhibition of Syk can lead to decreased activation of mast cells, macrophages, and B-cells.

Phosphoinositide 3-kinases (PI3K) : The pyrido[2,3-b]pyrazine core has been associated with the selective inhibition of PI3K isozymes. nih.gov

Cyclin-Dependent Kinases (CDKs) : Some pyrazole-based analogs, which share a nitrogen-containing heterocyclic structure, have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.

Beyond kinase inhibition, other mechanisms of action have been identified. For instance, certain pyrido[2,3-b]pyrazine derivatives have been developed as antagonists of the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1), a non-selective cation channel involved in pain sensation. This highlights the potential of this scaffold in the development of novel analgesics.

The ability of these compounds to interact with a range of biological targets underscores their importance in medicinal chemistry and drug discovery.

Synthesis of Metal Complexes with Pyrido[2,3-b]pyrazine Scaffolds (e.g., Rhenium(I), Rhodium(II), Nickel(II))

The synthesis of metal complexes incorporating the pyrido[2,3-b]pyrazine core typically involves the reaction of a suitable ligand derivative with a metal precursor in an appropriate solvent. The specific reaction conditions are tailored to the desired metal center and coordination geometry.

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes featuring pyrido[2,3-b]pyrazine-derived ligands have been synthesized by reacting the ligand with pentacarbonylrhenium(I) bromide, {ReBr(CO)₅}. researchgate.net This reaction yields complexes with the general formula fac-[ReBr(CO)₃(L)], where 'L' represents the bidentate pyrido[2,3-b]pyrazine ligand. researchgate.net The synthesis is often carried out in ethanol (B145695). researchgate.net The facial (fac) arrangement of the three carbonyl ligands around the rhenium center is a common and stable geometry for such complexes. researchgate.net

Rhodium(II) Complexes: Dirhodium(II) complexes have also been prepared using pyrido[2,3-b]pyrazine as a short-bite ligand. For instance, the reaction of [Rh₂(form)₂(O₂CCF₃)₂(H₂O)₂] (where form = N,N′-di-p-tolylformamidinate anion) with pyrido[2,3-b]pyrazine in a 1:2 molar ratio affords the complex [Rh₂(form)₂(pyrido[2,3-b]pyrazine)₂(O₂CCF₃)₂]. researchgate.net This complex adopts a "lantern" type structure where the two pyrido[2,3-b]pyrazine ligands coordinate to the equatorial positions of the dirhodium unit. researchgate.net

Nickel(II) Complexes: Nickel(II) complexes with ligands based on the pyrido[2,3-b]pyrazine moiety have been reported. In one example, a complex was formed in which two 2,3-di(1H-2pyrrolyl)pyrido[2,3-b]pyrazine ligands bind to the Ni(II) center. researchgate.net More complex trinuclear nickel(II) structures have been synthesized using the larger 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) ligand, where two tppz ligands bridge three Ni(II) cations. nih.gov While the ligand is different, this demonstrates the capacity of pyrazine-based systems to form multinuclear architectures.

Table 1: Synthesis of Metal Complexes with Pyrido[2,3-b]pyrazine Scaffolds
Metal IonPrecursorLigand (L)Resulting Complex FormulaReference
Rhenium(I){ReBr(CO)₅}Pyrido[2,3-b]pyrazine derivativesfac-[ReBr(CO)₃(L)] researchgate.net
Rhodium(II)[Rh₂(form)₂(O₂CCF₃)₂(H₂O)₂]Pyrido[2,3-b]pyrazine[Rh₂(form)₂(L)₂(O₂CCF₃)₂] researchgate.net
Nickel(II)Not specified2,3-di(1H-2pyrrolyl)pyrido[2,3-b]pyrazineComplex with two ligands bound to Ni(II) researchgate.net

Spectroscopic and Structural Characterization of Metal-Pyrido[2,3-b]pyrazine Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in these metal complexes.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligand to the metal center. researchgate.net For instance, in Rhenium(I) complexes, ¹H NMR studies confirm the binding of the pyrido[2,3-b]pyrazine ligand. researchgate.net In Ruthenium(II) complexes with related pyrazine-containing ligands, a notable downfield shift of the pyrazine (B50134) proton to approximately 9.0 ppm is a clear indicator of metal coordination. nih.gov

Infrared (IR) Spectroscopy: For carbonyl complexes, such as those of Rhenium(I), solution IR studies are crucial. They confirm the retention of the facially capped, tri-carbonyl geometry at the metal center. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra provide insights into the electronic transitions within the complex. Rhenium(I) complexes with pyrido[2,3-b]pyrazine ligands show absorption in the visible region around 375–500 nm, which accounts for their orange-red appearance. researchgate.net These spectra often feature ligand-centered (π→π*) transitions at higher energies and metal-to-ligand charge transfer (MLCT) bands at lower energies. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the proposed formulation and stoichiometry of the synthesized complexes. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides definitive structural information. For several fac-[ReBr(CO)₃(L)] complexes, X-ray structures have shown that the pyrido[2,3-b]pyrazine ligands coordinate to the Re(I) center in a bidentate fashion through a four-membered chelate ring. researchgate.net Similarly, the crystal structure of a trinuclear Nickel(II) complex with the related tppz ligand has been determined, revealing that the three Ni(II) ions are linked by two bis-tridentate tppz ligands. researchgate.netfigshare.com

Table 2: Characterization Data for Selected Metal-Pyrido[2,3-b]pyrazine Complexes
Complex TypeTechniqueKey FindingsReference
Re(I)-Pyrido[2,3-b]pyrazineX-ray DiffractionBidentate coordination via a four-membered chelate ring. researchgate.net
IR SpectroscopyRetention of fac-tricarbonyl geometry. researchgate.net
UV-Vis SpectroscopyAbsorption in the visible region (ca. 375–500 nm). researchgate.net
Rh(II)-Pyrido[2,3-b]pyrazine¹H NMR, IR, Conductivity"Lantern" type structure with equatorial coordination of ligands. researchgate.net

Photophysical Properties of Coordination Compounds (e.g., Luminescence)

Coordination compounds featuring pyrido[2,3-b]pyrazine ligands often exhibit interesting photophysical properties, including luminescence, which is sensitive to the nature of both the metal and the ligand.

The Rhenium(I) complexes, fac-[ReBr(CO)₃(L)], display significant photophysical activity. researchgate.net Following irradiation at 350–450 nm, these complexes show a broad emission in the solid state, with peaks observed between 600–700 nm. researchgate.net This emission is likely to have significant ³MLCT (triplet metal-to-ligand charge transfer) character, a common feature for luminescent Rhenium(I) polypyridine complexes. researchgate.netnih.gov However, these specific complexes were not sufficiently luminescent in solution to permit further detailed investigation into the origin of the emission band. researchgate.net

The inherent photophysical properties of the pyrido[2,3-b]pyrazine core itself contribute significantly to the characteristics of the resulting complexes. Donor-acceptor molecules based on this core can exhibit a broad range of emissions from blue to red (486–624 nm) in both solution and solid states, driven by intramolecular charge transfer (ICT) transitions. nih.gov When incorporated into a metal complex, these ligand-based transitions can be modulated by the metal center, leading to the observed MLCT emissions. The development of luminescent metal complexes is a key area of research for applications in imaging, sensing, and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

Table 3: Photophysical Properties of Rhenium(I)-Pyrido[2,3-b]pyrazine Complexes
Complex TypePropertyObservationReference
fac-[ReBr(CO)₃(L)]Excitation Wavelength350–450 nm researchgate.net
Emission (Solid State)Broad peak between 600–700 nm researchgate.net
Proposed Emission OriginSignificant ³MLCT character researchgate.net

Conclusion

Classical Cyclocondensation Approaches

Classical cyclocondensation reactions are fundamental in heterocyclic chemistry and provide a direct route to the pyrido[2,3-b]pyrazine skeleton. These methods typically involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent.

Condensation of 2,3-Diaminopyridine (B105623) with α-Dicarbonyl Compounds

A primary and well-established method for the synthesis of pyrido[2,3-b]pyrazines is the condensation of 2,3-diaminopyridine with α-dicarbonyl compounds. This reaction is a specific application of the more general quinoxaline (B1680401) synthesis. In the case of this compound, 2,3-diaminopyridine is reacted with an α-keto acid or ester, such as pyruvic acid or an alkyl pyruvate.

The reaction mechanism involves the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and a carbonyl group of the α-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrido[2,3-b]pyrazine ring system. The choice of reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.

Reactant 1Reactant 2Product
2,3-DiaminopyridinePyruvic AcidThis compound
2,3-DiaminopyridineEthyl PyruvateThis compound

Regioselective Synthesis Strategies for Pyrido[2,3-b]pyrazin-2-one Derivatives

When unsymmetrical α-dicarbonyl compounds are used with 2,3-diaminopyridine, the formation of two possible regioisomers can occur. This presents a challenge in the synthesis of specific pyrido[2,3-b]pyrazin-2-one derivatives. Regioselective synthesis is therefore crucial for obtaining the desired isomer.

Several strategies have been developed to control the regioselectivity of this condensation reaction. One approach involves the stepwise condensation of the reactants, where one amino group is selectively protected or reacted first. Another strategy is to modify the electronic properties of the α-dicarbonyl compound to favor the nucleophilic attack of a specific amino group at a particular carbonyl carbon. The pH of the reaction medium can also play a role in directing the regioselectivity of the cyclization.

Modern Catalytic Synthetic Routes

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. These methods have been successfully applied to the synthesis of pyrido[2,3-b]pyrazin-2-ones.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) in Pyrido[2,3-b]pyrazin-2-one Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not directly forming the heterocyclic ring, these reactions are instrumental in the synthesis of substituted pyrido[2,3-b]pyrazin-2-one derivatives. For instance, a pre-formed chloropyrido[2,3-b]pyrazin-2-one can be functionalized using Suzuki or Buchwald-Hartwig coupling reactions.

The Suzuki coupling allows for the introduction of various aryl or vinyl substituents by reacting the halogenated pyridopyrazinone with a boronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of amino groups. These reactions significantly expand the diversity of accessible pyrido[2,3-b]pyrazin-2-one analogues.

ReactionReactantsCatalystProduct
Suzuki CouplingHalogenated Pyrido[2,3-b]pyrazin-2-one, Boronic AcidPalladium CatalystAryl- or Vinyl-substituted Pyrido[2,3-b]pyrazin-2-one
Buchwald-Hartwig AminationHalogenated Pyrido[2,3-b]pyrazin-2-one, AminePalladium CatalystAmino-substituted Pyrido[2,3-b]pyrazin-2-one

Organocatalysis in Pyrido[2,3-b]pyrazine Formation (e.g., Camphor (B46023) Sulfonic Acid, Mandelic Acid)

Organocatalysis has emerged as a sustainable and environmentally friendly alternative to metal-based catalysis. In the context of pyrido[2,3-b]pyrazine synthesis, acidic organocatalysts like camphor sulfonic acid and mandelic acid can be employed to promote the cyclocondensation reaction between 2,3-diaminopyridine and α-dicarbonyl compounds.

These catalysts operate by activating the carbonyl group of the α-dicarbonyl compound towards nucleophilic attack by the amino groups of the diaminopyridine. The use of chiral organocatalysts also opens up the possibility of asymmetric synthesis, leading to enantioenriched pyrido[2,3-b]pyrazin-2-one derivatives.

Metal-Catalyzed Approaches (e.g., Zirconium(IV) Chloride, Bismuth(III) Triflate, Ammonium Bifluoride)

Various metal catalysts have been found to be effective in promoting the synthesis of pyrido[2,3-b]pyrazines. Lewis acids such as Zirconium(IV) chloride and Bismuth(III) triflate can catalyze the cyclocondensation reaction by coordinating to the carbonyl oxygen of the α-dicarbonyl compound, thereby increasing its electrophilicity. These catalysts often allow the reaction to proceed under milder conditions and with shorter reaction times.

Ammonium bifluoride has also been reported as a catalyst for this transformation. Its catalytic activity is attributed to the in situ generation of hydrogen fluoride, which acts as a Brønsted acid catalyst. These metal-catalyzed methods provide efficient and practical alternatives for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis Protocols for Pyrido[2,3-b]pyrazin-2-one Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented in the reviewed literature, the application of microwave irradiation has proven highly effective in the synthesis of related fused heterocyclic systems, suggesting its potential applicability.

For instance, efficient microwave-assisted chemical processes have been successfully applied to the synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov In these procedures, microwave heating significantly reduces reaction times compared to conventional heating methods. For example, the synthesis of (E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide was achieved in just 2 minutes at 100°C. nih.gov Another study demonstrated the synthesis of various heterocyclic pyrazines and quinoxalines in 5 minutes with yields ranging from 80-99% using microwave-assisted organic synthesis (MAOS), a significant improvement over the 8-24 hours required for classical thermal heating. lookchem.com

These examples highlight the potential for developing rapid and efficient microwave-assisted syntheses for pyrido[2,3-b]pyrazin-2-one derivatives. Such protocols would likely involve the condensation of appropriately substituted 2,3-diaminopyridine precursors with α-keto esters or related synthons under microwave irradiation, potentially leading to reduced reaction times and improved yields.

One-Pot Multicomponent Reactions Leading to Pyrido[2,3-b]pyrazine Scaffolds

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecular scaffolds from simple starting materials in a single synthetic operation. Several MCRs have been developed for the construction of the pyrido[2,3-b]pyrazine core.

A notable example involves the three-component reaction of indane-1,3-dione, various substituted aromatic aldehydes, and 2-aminopyrazine (B29847). nih.gov This reaction, catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol (B145695), provides a straightforward route to complex indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. nih.gov The optimization of reaction conditions revealed that using 20 mol% of p-TSA in ethanol at reflux for 9 hours afforded the desired products in good to excellent yields (82-89%). nih.gov

The general scheme for this reaction is presented below:

Scheme 1: Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives
A general representation of the p-TSA catalyzed three-component reaction between indane-1,3-dione, an aromatic aldehyde, and 2-aminopyrazine.

The scope of this reaction was explored with various aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, demonstrating the versatility of this methodology.

EntryAromatic AldehydeProductYield (%)
14-Chlorobenzaldehyde5-(4-chlorophenyl)-5,11-dihydro-10H-indeno[2',1':5,6]pyrido[2,3-b]pyrazin-10-one85
24-Nitrobenzaldehyde5-(4-nitrophenyl)-5,11-dihydro-10H-indeno[2',1':5,6]pyrido[2,3-b]pyrazin-10-one82
34-Methoxybenzaldehyde (B44291)5-(4-methoxyphenyl)-5,11-dihydro-10H-indeno[2',1':5,6]pyrido[2,3-b]pyrazin-10-one89

This one-pot approach provides a rapid and efficient entry to complex pyrido[2,3-b]pyrazine scaffolds that would otherwise require multi-step synthetic sequences.

Functionalization and Derivatization Strategies for the Pyrido[2,3-b]pyrazin-2-one Core

The functionalization and derivatization of the pyrido[2,3-b]pyrazin-2-one core are essential for tuning its physicochemical and biological properties. Strategies targeting the pyrazine (B50134) ring, the pyridine (B92270) moiety, and the nitrogen atoms allow for the generation of diverse analogues.

Modifications at the Pyrazine Ring

Modifications at the pyrazine ring of the pyrido[2,3-b]pyrazin-2-one scaffold can introduce key functionalities. While direct functionalization of the pre-formed pyrazinone ring is not extensively detailed, the synthesis of derivatives with substituents on the pyrazine ring can be achieved by using appropriately substituted precursors. For example, the synthesis of methyl pyrido[2,3-b]pyrazine-3-carboxylate has been reported, which involves the oxidation of the corresponding 3-carbaldehyde. nih.govThis indicates that functional groups on the pyrazine moiety can be manipulated to create a variety of derivatives.

Substitutions on the Pyridine Moiety

The pyridine moiety of the pyrido[2,3-b]pyrazine scaffold is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. A common strategy involves the initial halogenation of the pyridine ring, followed by transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

For instance, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be regioselectively iodinated at the 8-position. mdpi.comThis 8-iodo derivative serves as a versatile intermediate for further functionalization. It can undergo Suzuki-Miyaura coupling with arylboronic acids to introduce aryl or heteroaryl substituents at this position. mdpi.comFurthermore, direct nucleophilic substitution on the 8-iodo derivative can be employed to introduce alkylamino, benzylamino, and aryloxy groups. mdpi.com

Scheme 2: Functionalization of the Pyridine Moiety of a Pyrido[2,3-b]pyrazine Derivative

A general representation of the functionalization of the 8-position of a pyrido[2,3-b]pyrazine core via iodination and subsequent substitution or cross-coupling reactions.

ReagentReaction TypeIntroduced Substituent
2-Thienylboronic acidSuzuki-Miyaura Coupling2-Thienyl
BenzylamineNucleophilic SubstitutionBenzylamino
PyrrolidineNucleophilic SubstitutionPyrrolidin-1-yl

These strategies provide a robust platform for creating a diverse library of C8-substituted pyrido[2,3-b]pyrazine derivatives.

N-Alkylation and N-Derivatization Strategies on the Pyrido[2,3-b]pyrazin-2-one Scaffold

N-alkylation and N-derivatization of the lactam nitrogen in the pyrido[2,3-b]pyrazin-2-one core represent a key strategy for modulating the compound's properties. While specific examples for the this compound are not explicitly detailed in the provided search results, general methodologies for the N-alkylation of related heterocyclic systems are well-established.

Typically, N-alkylation can be achieved by treating the N-H containing scaffold with an alkyl halide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent is crucial to ensure efficient and selective alkylation. For instance, the N-methylation of a pyrano[2,3-c]pyrazol-4(2H)-one derivative containing a pyridine moiety was achieved using methyl iodide and cesium carbonate in dioxane, which led to the formation of a zwitterionic N-methylpyridinium derivative. nih.govThis highlights the possibility of N-alkylation on the pyridine nitrogen as well, depending on the reaction conditions and the substrate's electronic properties.

Heterotricyclic System Formation via Heterocyclizations

The pyrido[2,3-b]pyrazin-2-one scaffold can serve as a building block for the synthesis of more complex, fused heterotricyclic systems. This is typically achieved through annulation reactions where a new ring is constructed onto the existing bicyclic core.

One such strategy involves the intramolecular cyclization of suitably functionalized pyrido[2,3-b]pyrazine derivatives. For example, an 8-amino-substituted 2,3-diphenylpyrido[2,3-b]pyrazine can undergo a palladium-catalyzed intramolecular C-N coupling reaction to form a pyrazino[2′,3′:5,6]pyrido[4,3-b]indole, a complex pentacyclic system. mdpi.comThis transformation can also be performed as an auto-tandem process under microwave irradiation. mdpi.com Another approach involves the reaction of a functionalized pyrido[2,3-b]pyrazine with a bifunctional reagent to build a new heterocyclic ring. For example, the reaction of 1-aminofuro[2,3-b]pyridine-2-carboxylates with lactams in the presence of phosphorus oxychloride leads to the formation of novel fused heterocyclic systems such as pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines. nih.govWhile not directly starting from a pyrido[2,3-b]pyrazin-2-one, this methodology illustrates the principle of using a fused pyridine derivative as a template for constructing more elaborate tricyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For pyrido[2,3-b]pyrazin-2-one derivatives, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are vital for confirming their structures.

¹H NMR and ¹³C NMR Assignments for Pyrido[2,3-b]pyrazin-2-one Derivatives

The ¹H NMR spectrum of a pyrido[2,3-b]pyrazin-2-one derivative is expected to exhibit distinct signals for the aromatic protons of the pyridine and pyrazine rings, as well as for the substituents. In the case of this compound, the methyl group would appear as a singlet, typically in the upfield region of the spectrum. The protons on the pyridine ring will show characteristic coupling patterns (doublets, doublets of doublets, or triplets) depending on their positions and the substitution pattern. The NH proton of the lactam ring is expected to appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the lactam ring is a key diagnostic signal, appearing at a significantly downfield chemical shift (typically >160 ppm). The chemical shifts of the aromatic carbons in the fused ring system are influenced by the nitrogen atoms and the substituents. For instance, in related pyridopyrimidine derivatives, the methyl group carbon appears at a characteristic upfield chemical shift. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~160-165
C3-~145-150
C3-CH₃~2.3-2.6 (s)~15-20
C4a-~125-130
C6Aromatic region (dd)Aromatic region
C7Aromatic region (dd)Aromatic region
C8Aromatic region (dd)Aromatic region
C8a-~140-145
N1-H~10-12 (br s)-

Note: These are predicted values based on the analysis of similar heterocyclic systems and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Regioisomer and Stereoisomer Differentiation

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships between atoms, which is particularly crucial for differentiating between regioisomers and stereoisomers.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the pyridine ring, helping to confirm their relative positions. For example, correlations between H-6, H-7, and H-8 would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the protonated carbons in the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is invaluable for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the position of the methyl group at C3 by observing a correlation between the methyl protons and the C3 and C4a carbons. Correlations between the NH proton and neighboring carbons (C2, C8a) would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in confirming the stereochemistry and conformation of the molecule, although for a relatively planar system like this, its primary use would be to confirm assignments through space correlations.

The application of these 2D NMR techniques has been demonstrated for the structural elucidation of various substituted pyridazine (B1198779) and pyrido[1,2-a]pyrimidine (B8458354) derivatives, showcasing their power in assigning complex spectra and confirming molecular structures. researchgate.netnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the lactam ring is anticipated in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam would likely appear as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic rings would be observed in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group would also be present at characteristic frequencies.

For comparison, the FT-IR spectrum of the related compound 3-Methyl-5-Pyrazolone has been studied, providing insights into the vibrational modes of similar heterocyclic structures containing a methyl group and a lactam-like moiety. researchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (lactam)Stretching3200-3400 (broad)
Aromatic C-HStretching>3000
C=O (lactam)Stretching1650-1700 (strong)
C=C / C=N (aromatic)Stretching1400-1600
C-H (methyl)Bending~1375 and ~1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS-ESI, MALDI-Tof)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be a suitable technique to accurately determine the molecular weight of this compound and confirm its elemental formula. The protonated molecule [M+H]⁺ would be the expected parent ion in the positive ion mode.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique that can be used for the analysis of such compounds, often providing clear molecular ion peaks with minimal fragmentation. researchgate.net

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways could involve the loss of CO from the lactam ring, or cleavage of the pyrazine ring. Analysis of the fragmentation of related heterocyclic systems can aid in interpreting the mass spectrum. researchgate.net

UV-Visible Spectroscopy in Electronic Transition and Absorption Profile Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption profile. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated heterocyclic system.

The presence of the extended π-system in the pyrido[2,3-b]pyrazine core will result in absorption in the UV region. The exact position and intensity of the absorption maxima (λ_max) will be influenced by the solvent polarity and the specific substitution pattern on the ring system. For comparison, the UV/Visible spectrum of 1-Methyl-1h-pyrazolo[3,4-b]pyrazine shows absorption in the UV region, which is characteristic of such nitrogen-containing heterocyclic compounds. nist.gov

Conformational Analysis and Tautomerism Studies of Pyrido[2,3-b]pyrazin-2-one Derivatives

Theoretical studies are instrumental in elucidating the conformational preferences and tautomeric equilibria of heterocyclic compounds. For this compound, the primary focus of tautomerism revolves around the lactam-lactim equilibrium, a form of keto-enol tautomerism.

The 1H,2H-pyrido[2,3-b]pyrazin-2-one core can exist in two primary tautomeric forms: the lactam (keto) form and the lactim (enol) form, where the proton is located on the nitrogen or the oxygen atom of the pyrazinone ring, respectively. The presence of the methyl group at the 3-position can influence the relative stability of these tautomers.

While specific experimental or computational studies on the tautomerism of this compound are not extensively documented in the reviewed literature, insights can be drawn from studies on analogous heterocyclic systems. For instance, investigations into the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown the predominance of the 1H-pyrazol-3-ol (lactim) form in both the solid state and in nonpolar solvents. mdpi.com Conversely, studies on other heterocyclic ketones have demonstrated a preference for the keto form. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the most stable tautomer by calculating the relative energies of the different forms. Such calculations would typically involve geometry optimization of each tautomer followed by a comparison of their electronic energies. The solvent environment can also play a significant role in the tautomeric equilibrium and can be modeled using methods like the Polarizable Continuum Model (PCM). A DFT study on a related pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline system highlighted the importance of both kinetic and thermodynamic factors in determining the most stable tautomer. researchgate.net

The conformational analysis of the this compound would primarily concern the orientation of the methyl group relative to the fused ring system. Due to the rigidity of the aromatic pyridopyrazine core, significant conformational flexibility is not expected, and the molecule is likely to be largely planar.

Computational Studies on Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronics, including optical switching and data storage. Computational chemistry provides a robust framework for the prediction and understanding of the NLO response of molecules.

Recent studies have employed DFT to investigate the NLO properties of novel pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.govrsc.org These studies typically involve the calculation of key NLO parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and the first (βtot) and second (⟨γ⟩) hyperpolarizabilities. These parameters are crucial in determining the NLO efficiency of a material.

In one such study, a series of newly synthesized pyrido[2,3-b]pyrazine based heterocyclic compounds were investigated using DFT computations at the B3LYP/6-31G(d,p) level of theory. rsc.org The calculated NLO properties revealed that these compounds exhibit significant NLO responses. rsc.orgnih.govrsc.org For instance, one of the studied compounds demonstrated high values for average polarizability, and first and second hyperpolarizabilities, indicating its potential for NLO applications. rsc.org The high NLO response in these systems is attributed to the intramolecular charge transfer characteristics, which can be analyzed through frontier molecular orbital (FMO) analysis. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with a larger NLO response. rsc.org

The table below summarizes the calculated NLO properties for a representative pyrido[2,3-b]pyrazine derivative from the literature. rsc.org

PropertyValueUnit
Dipole Moment (μ)-Debye
Average Polarizability (⟨α⟩)3.90 x 10⁻²³esu
First Hyperpolarizability (βtot)15.6 x 10⁻³⁰esu
Second Hyperpolarizability (⟨γ⟩)6.63 x 10⁻³⁵esu

These computational findings underscore the potential of the pyrido[2,3-b]pyrazine scaffold as a promising core for the development of new materials with significant NLO properties. rsc.orgnih.govrsc.org Further theoretical design and modification of the molecular structure, such as the introduction of strong electron-donating and electron-accepting groups, could lead to even greater enhancement of the NLO response.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of pyrido[2,3-b]pyrazin-2-one derivatives is highly sensitive to the nature and position of various substituents. Research into related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has shown that modifications at different positions on the bicyclic core can dramatically alter potency and selectivity against therapeutic targets like tyrosine kinases. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a pyrido[2,3-d]pyrimidine (B1209978) lead compound resulted in enhanced potency and bioavailability. nih.gov Similarly, replacing a dichlorophenyl group at the 6-position with a 3,5-dimethoxyphenyl moiety led to a highly selective inhibitor of the FGF receptor tyrosine kinase. nih.gov

In the context of the closely related dihydropyrazino[2,3-b]pyrazin-2(1H)-one core, which has been investigated for mTOR inhibitors, parallel structure-activity relationship explorations have been crucial in identifying clinical candidates. nih.gov These studies underscore the principle that even subtle changes to the substituents on the pyrido[2,3-b]pyrazin-2-one scaffold can lead to significant variations in the biological activity profile, affecting both efficacy and target selectivity.

Electronic and Steric Influences of Substituents on Receptor Binding Affinity

The electronic and steric properties of substituents play a pivotal role in modulating the receptor binding affinity of this compound derivatives. The steric bulk and electrostatic properties of substituents can directly influence how the molecule fits into the binding pocket of a target protein. For 2-methoxypyrazines, it has been noted that the size of the alkyl group at the C-3 position determines the aromatic character of the compound; substituents with more than two carbon atoms tend to impart a bell-pepper aroma, while smaller groups like methyl result in a nutty aroma, illustrating the impact of steric factors on receptor interaction. nih.gov

In a related pyrido[3,4-d]pyrimidine (B3350098) scaffold, the introduction of a methyl group was found to be a key strategy to curb metabolism and improve selectivity against certain kinases. acs.org This methyl group, by occupying a specific region within the kinase binding site near the gatekeeper residue, demonstrates how a small alkyl group can exert significant steric influence to enhance the pharmacological profile of a compound. acs.org These findings suggest that the 3-methyl group of the titular compound likely plays a crucial role in orienting the molecule within its biological target and may influence metabolic stability. Electron-withdrawing or electron-donating groups on aryl substituents attached to the core can further modify binding by altering the charge distribution of the molecule and its ability to form key interactions, such as hydrogen bonds or pi-stacking, with receptor residues.

Positional Isomerism and Bioactivity Modulation

For example, studies on pyrido[3,4-b]pyrazin-2(1H)-one derivatives, which are positional isomers of the pyrido[2,3-b]pyrazin-2-one scaffold, have led to the development of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia. nih.gov The specific orientation of the pyridine nitrogen in the [3,4-b] isomer is evidently well-suited for interaction with the FLT3 kinase domain.

Similarly, the pyrido[2,3-d]pyrimidine system, another isomeric scaffold, is recognized as a privileged structure in drug discovery, particularly for developing tyrosine kinase inhibitors. mdpi.com The diversity of substituents at the C4 position of this scaffold has been explored to modulate activity against the ZAP-70 kinase, with the substituent helping the molecule to reach a specific pocket within the ATP-binding site. mdpi.com This highlights that the fundamental geometry and electronic distribution conferred by the specific arrangement of heteroatoms in the ring system are foundational to the molecule's biological function.

Pharmacophore Elucidation for Pyrido[2,3-b]pyrazin-2-one Bioactivity

A pharmacophore model for the pyrido[2,3-b]pyrazin-2-one scaffold can be inferred from the structure-activity relationships of this and related compound series. The core heterocyclic system itself frequently serves as a crucial scaffold for binding to the hinge region of kinase enzymes, a common target for this class of molecules.

Key pharmacophoric features generally include:

A planar heterocyclic core: The pyrido[2,3-b]pyrazin-2-one ring system provides a rigid scaffold that can engage in pi-stacking interactions and hydrogen bonds with the target protein. Its role as a bioisostere for other hinge-binding motifs is a central element of its activity.

Hydrogen bond donors and acceptors: The lactam functionality (N-H and C=O group) in the pyrazinone ring is a critical feature, providing key hydrogen bond donor and acceptor sites that can anchor the molecule in the active site of a receptor.

Vectorial exit points for substituents: Specific positions on the ring system (such as positions 3, 6, 7, and 8) serve as points for substitution. The vectors at which these substituents project from the core determine their ability to interact with specific sub-pockets of the binding site, thereby influencing potency and selectivity. For instance, aryl groups at the 7-position and amino side chains at other positions have been shown to be critical for activity in related scaffolds. nih.gov

Molecular docking studies on the related pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one scaffold have been used to visualize the hypothetical binding mode to the human A3 adenosine (B11128) receptor, confirming the importance of the heterocyclic core and specific substituent interactions in achieving high affinity. nih.gov

Design Principles for Optimized Pyrido[2,3-b]pyrazin-2-one Analogues

The rational design of optimized analogues of this compound is guided by several key principles derived from extensive SAR studies on this and similar heterocyclic systems.

Scaffold Hopping and Core Modification: A primary strategy involves using the pyrido[2,3-b]pyrazin-2-one as a core scaffold, which can be a bioisosteric replacement for other known hinge-binding motifs. For example, the discovery of mTOR inhibitor clinical candidates emerged from scaffold hopping, which led to the identification of the dihydropyrazino[2,3-b]pyrazin-2(1H)-one core as a promising template. nih.gov

Targeting Selectivity Pockets: Optimization focuses on introducing substituents that can interact with specific selectivity pockets within the target's binding site. In the development of pyrido[2,3-d]pyrimidine inhibitors, attaching a 3',5'-dimethoxyphenyl group was a deliberate design choice to achieve high selectivity for the FGF receptor kinase over other kinases. nih.gov This principle involves tailoring substituents to exploit unique features of the target enzyme compared to closely related off-targets.

Modulation of Physicochemical Properties: Analogue design must also consider physicochemical properties to ensure drug-likeness. Modifications are often aimed at improving solubility and bioavailability. The addition of polar side chains, such as the [4-(diethylamino)butyl]amino group, can enhance these properties, leading to compounds with better in vivo performance. nih.gov

Structure-Based Design: Where crystal structures of the target protein are available, structure-based design is a powerful tool. Docking studies and computational modeling can predict how analogues will bind, guiding the synthesis of compounds with improved affinity and selectivity. This approach was used in the design of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as FLT3 inhibitors, allowing for the rational development of potent compounds. nih.gov

By integrating these principles, medicinal chemists can systematically modify the this compound scaffold to develop optimized analogues with superior potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.

Emerging Applications and Future Directions in Pyrido 2,3 B Pyrazin 2 One Research

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

The core structure of pyrido[2,3-b]pyrazine (B189457) has been identified as a potent electron acceptor, making it a valuable component in the design of donor-acceptor (D-A) type molecules for thermally activated delayed fluorescence (TADF) emitters. TADF materials are at the forefront of third-generation organic light-emitting diodes (OLEDs) because they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

Research has shown that by combining the pyrido[2,3-b]pyrazine acceptor with various donor moieties, it is possible to create materials with a small singlet-triplet energy gap (ΔEST), a critical requirement for efficient TADF. nih.gov For instance, donor-acceptor-donor (D-A-D) molecules incorporating the pyrido[2,3-b]pyrazine backbone have been synthesized and shown to exhibit tunable opto-electrochemical properties. nih.gov These materials display intramolecular charge transfer (ICT) transitions and emit light across a broad spectrum from blue to red. nih.gov

A study on a series of D-π-A type light-emitting materials utilized pyrido[2,3-b]pyrazine (PP) as an electron acceptor. nih.gov By adjusting the donor group—from carbazole (B46965) to 10-dimethylacridine or 10H-phenoxazine—researchers were able to tune the luminescence from normal fluorescence to TADF. nih.gov Furthermore, by modulating the intramolecular charge-transfer extent, the emission color could be finely controlled across the entire visible spectrum, from pure blue to orange-red. nih.gov OLEDs fabricated with these pyrido[2,3-b]pyrazine-based emitters have demonstrated high external quantum efficiencies (EQEs) of up to 16.7% for orange-red devices. nih.gov

Another investigation focused on a new family of TADF emitters based on a twisted donor-acceptor dyad comprising dihydrophenazasiline as the donor and pyrido[2,3-b]pyrazine as the acceptor. researchgate.net These D-A compounds served as emitters in OLEDs and achieved a moderate external quantum efficiency of up to 9%. researchgate.net

The following table summarizes the performance of some pyrido[2,3-b]pyrazine-based TADF emitters in OLEDs:

Donor MoietyAcceptor MoietyEmission ColorMaximum EQE (%)Reference
10-dimethylacridinePyrido[2,3-b]pyrazineGreen12.9 nih.gov
10H-phenoxazinePyrido[2,3-b]pyrazineYellow15.8 nih.gov
10H-phenoxazinePyrido[2,3-b]pyrazineOrange-Red16.7 nih.gov
DihydrophenazasilinePyrido[2,3-b]pyrazine-9 researchgate.net

Contributions to Nonlinear Optical (NLO) Technologies and Materials

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated significant potential for applications in nonlinear optical (NLO) technologies. NLO materials are crucial for various applications, including optical switching, frequency conversion, and high-speed data processing. The NLO response of a material is governed by its molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

A study involving the synthesis of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds investigated their NLO properties through both experimental and computational methods. nih.gov Density functional theory (DFT) calculations were performed to determine key parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities, which are indicative of a material's NLO response. nih.gov

The research highlighted that compounds with a lower energy gap (Egap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) tend to exhibit enhanced NLO properties. nih.gov For one particular derivative, which featured a 4-methoxybenzaldehyde (B44291) moiety, a low Egap of 3.444 eV was observed, leading to a remarkable NLO response. nih.gov The calculated NLO parameters for this compound were significantly high, suggesting its potential for use in NLO devices. nih.gov

The table below presents the calculated NLO properties of a notable pyrido[2,3-b]pyrazine derivative:

CompoundEgap (eV)⟨α⟩ (x 10⁻²³ esu)βtot (x 10⁻³⁰ esu)⟨γ⟩ (x 10⁻³⁵ esu)Reference
Compound 7 (with 4-methoxybenzaldehyde)3.4443.9015.66.63 nih.gov

These findings underscore the potential of pyrido[2,3-b]pyrazine-based materials in the development of advanced NLO technologies. nih.gov

Advanced Materials Science Applications of Pyrido[2,3-b]pyrazin-2-one Scaffolds

The unique electronic and structural properties of the pyrido[2,3-b]pyrazin-2-one scaffold and its derivatives have led to their exploration in a range of advanced materials science applications beyond TADF and NLO. The inherent electron-accepting nature of the pyrido[2,3-b]pyrazine core makes it a valuable building block for creating materials with tailored optoelectronic and electrochemical properties.

One significant area of application is in the development of ambipolar materials for organic electronics. nih.gov The pyrido[2,3-b]pyrazine acceptor, with its high electron-accepting ability, is suitable for fabricating electro-conductive and ambipolar electroluminescent devices. nih.gov When combined with appropriate donor molecules like triarylamines or phenothiazine, the resulting D-A systems exhibit tunable optoelectronic properties, high conductivity, and good thermal stability. nih.gov Some of these derivatives also exhibit aggregation-induced emission (AIE) characteristics, which is beneficial for applications in the solid state. nih.gov

Furthermore, pyrido[2,3-b]pyrazine derivatives have been investigated as corrosion inhibitors for metals. A study demonstrated that a synthesized pyrido[2,3-b]pyrazine derivative acts as an efficient corrosion inhibitor for mild steel in an acidic medium. researchgate.net The inhibitor molecules adsorb onto the steel surface, forming a protective layer that mitigates corrosion. researchgate.net

The versatility of the pyrido[2,3-b]pyrazine core is also evident in its use for creating materials with tunable emission colors. By systematically modifying the donor groups attached to the pyrido[2,3-b]pyrazine acceptor, a wide range of emission colors spanning the entire visible region from blue to red has been achieved. nih.gov This tunability is highly desirable for applications in multicolor displays and solid-state lighting.

Future Prospects for Novel Pyrido[2,3-b]pyrazin-2-one Based Chemical Probes and Tools

The pyrido[2,3-b]pyrazine framework holds considerable promise for the development of novel chemical probes and tools for biological and analytical applications. The structural rigidity and tunable photophysical properties of this scaffold make it an attractive platform for designing fluorescent probes that can detect specific analytes or monitor biological processes.

One emerging application is in the development of electrochemical DNA sensors. Novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized and utilized for the first time in the electrochemical sensing of DNA. nih.gov The interaction between these compounds and DNA can be harnessed to develop sensitive and selective biosensors for DNA detection, which is a fundamental tool in diagnostics and biomedical research. nih.gov

Moreover, the pyrido[2,3-b]pyrazine core has been a key component in the discovery of antagonists for the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), which is a target for novel pain treatments. nih.gov This highlights the potential of this scaffold in medicinal chemistry and drug discovery for creating targeted therapeutic agents.

Future research in this area could focus on:

Developing fluorescent probes for specific ions and biomolecules: By incorporating specific recognition moieties into the pyrido[2,3-b]pyrazin-2-one structure, it may be possible to create highly selective and sensitive fluorescent probes.

Designing probes for cellular imaging: The tunable emission properties of these compounds could be exploited to develop probes for multicolor cellular imaging, allowing for the simultaneous visualization of multiple cellular components or processes.

Creating activatable probes: Probes that exhibit a change in their fluorescence properties upon interaction with a specific analyte or under certain environmental conditions (e.g., pH, viscosity) could be developed for advanced sensing applications.

The continued exploration of the synthesis and functionalization of the 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one core and its derivatives will undoubtedly lead to the discovery of new and innovative chemical tools with broad scientific and technological impact.

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one, and how can intermediates be characterized?

Methodological Answer:
A common approach involves cyclization reactions using substituted pyridine precursors. For example, refluxing with potassium hydroxide in ethanol can facilitate ring closure, followed by recrystallization for purification . Key intermediates should be characterized via:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve structural ambiguities.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify π→π* transitions in the pyrazinone ring (e.g., λmax ~350–470 nm for radical adducts) .
  • FT-IR : Detect carbonyl stretches (C=O) near 1650–1700 cm⁻¹.
  • Pulse Radiolysis : Used in advanced settings to track transient intermediates (e.g., OH-adducts at λmax = 390–470 nm) .

Advanced: How do hydroxyl radicals (•OH) interact with this compound, and what kinetic parameters govern these reactions?

Methodological Answer:
•OH radicals exhibit dual reactivity:

Addition to the benzene ring (λmax = 470 nm, rate constant ~5.9–9.7 × 10⁹ M⁻¹s⁻¹).

H-abstraction from the pyrazin-2-one nitrogen , forming N-centered radicals (λmax = 370–390 nm) .
Experimental Design :

  • Use pulse radiolysis to measure transient absorption spectra.
  • Compete with scavengers (e.g., tert-butanol) to isolate reaction pathways.

Advanced: What mechanistic insights can be gained from studying one-electron oxidation of this compound by azide radicals (•N₃)?

Methodological Answer:
•N₃ radicals oxidize the pyrazinone ring via:

  • Deprotonation of radical cations , yielding N-centered radicals (λmax = 350 nm).
  • Rate constants (~6.0 × 10⁹ M⁻¹s⁻¹) suggest low oxidation potential, comparable to •OH reactions .
    Data Analysis Tip : Compare transient spectra with computational models (DFT) to assign radical structures.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Wear PPE (gloves, lab coat) due to potential mutagenicity observed in structurally similar N-heterocycles .
  • Decomposition Risks : Avoid high temperatures; toxic NOx vapors may form .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced: How can the bioactivity of this compound be evaluated against kinase targets?

Methodological Answer:

  • In Vitro Assays :
    • Use JAK/STAT pathway inhibitors as benchmarks (see patent EP2455382 for analogous pyrrolo-pyridines) .
    • Measure IC₅₀ via kinase inhibition assays (e.g., ADP-Glo™).
  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., PyMOL, AutoDock).

Advanced: How do substituent effects (e.g., methyl groups) influence the compound’s reactivity and stability?

Methodological Answer:

  • Steric Effects : Methyl groups at the 3-position hinder radical addition to adjacent sites, altering transient spectra .
  • Electronic Effects : Electron-donating groups increase pyrazinone ring electron density, accelerating •OH addition rates .
    Validation : Compare kinetic data with derivatives (e.g., 4,7-dimethyl analogs from CAS 1540753-39-6) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>97%) .
  • HPLC : Employ C18 columns with acetonitrile/water mobile phases for analytical purity checks.

Advanced: How can computational chemistry aid in predicting the compound’s reactive sites?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic/nucleophilic regions.
  • Molecular Orbital Analysis : Compare HOMO/LUMO energies with experimental redox potentials .

Advanced: What contradictions exist in the literature regarding this compound’s radical reactivity?

Methodological Answer:

  • Contradiction : Some studies suggest dominant •OH addition to the benzene ring, while others emphasize H-abstraction .
  • Resolution : Use isotopic labeling (e.g., D₂O) to distinguish between addition and abstraction pathways.

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3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.